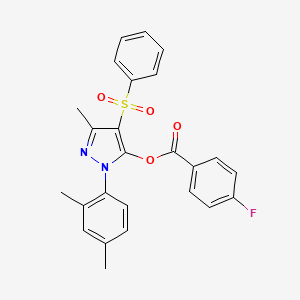

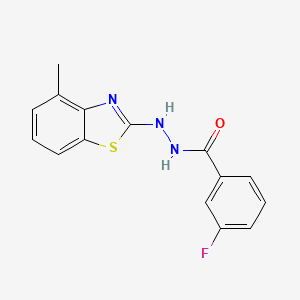

![molecular formula C14H18ClN3O2 B2919019 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide CAS No. 887709-89-9](/img/structure/B2919019.png)

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit anti-cancer properties by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways.

科学的研究の応用

Antibacterial Activity

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide: derivatives have been synthesized and investigated for their antibacterial activity. These compounds, particularly when linked with ciprofloxacin, have shown broad antibacterial activity against both Gram-positive and Gram-negative strains, including S. aureus , P. aeruginosa , E. coli , and C. albicans . The minimum inhibitory concentration (MIC) range of these derivatives was found to be 0.06–42.23 µg/mL, which is quite potent compared to the standard ciprofloxacin with an MIC range of 0.15–3.25 µg/mL .

Antifungal Activity

Some derivatives of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide have also demonstrated comparable antifungal activity to ketoconazole against Candida albicans . This suggests potential applications in treating fungal infections, with MIC ranges indicating effective inhibition at low concentrations .

DNA Gyrase Inhibition

The synthesized hybrids of this compound have been shown to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. The inhibitory activity against DNA gyrase was compared to that of ciprofloxacin, with IC50 values ranging from 0.231 ± 0.01 to 7.592 ± 0.40 µM, indicating a strong potential for development as antimicrobial agents .

Anti-inflammatory Effects

A related piperazine derivative has been studied for its anti-inflammatory effects. It has shown promising results in reducing edema and pro-inflammatory cytokines like TNF-α and IL-1β in animal models. This suggests that N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide could be modified to enhance its anti-inflammatory properties for potential therapeutic applications .

Anti-nociceptive Properties

The same piperazine derivative has been evaluated for its anti-nociceptive properties, demonstrating a dose-dependent decrease in pain response in animal tests. This indicates that N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide could be explored for its analgesic properties, potentially leading to new pain management medications .

Molecular Docking Studies

Molecular docking studies of the ciprofloxacin hybrids have confirmed the ability of these compounds to form stable complexes with the target enzyme DNA gyrase. This provides a molecular basis for the observed antibacterial activity and supports further research into the design of new antibiotics .

特性

IUPAC Name |

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c1-11(19)17-6-8-18(9-7-17)13-4-2-12(3-5-13)16-14(20)10-15/h2-5H,6-10H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNDZOKSVLTBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-6-nitrobenzo[d][1,3]dioxole](/img/structure/B2918936.png)

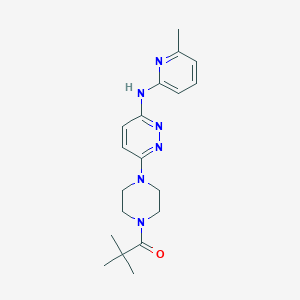

![3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine](/img/structure/B2918943.png)

![N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2918945.png)

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918949.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate](/img/structure/B2918950.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)